7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one
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Overview
Description
7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable fluorinated precursor with a nitrogen-containing reagent, followed by cyclization to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in biological pathways, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride: This compound is similar in structure but differs in its chemical properties and applications.
7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl methanol hydrochloride:
Uniqueness
7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one is unique due to its specific bicyclic structure and the presence of fluorine atoms, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one is a bicyclic compound notable for its unique structural features, including two fluorine atoms and a nitrogen atom within its framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2193058-91-0
- Molecular Formula : C6H7F2NO
- Molecular Weight : 151.13 g/mol
- InChI Key : NBLIWBJAFVBWHT-UHFFFAOYSA-N
The compound's bicyclic structure allows for diverse interactions with biological targets, making it a valuable candidate for research into enzyme inhibition and other therapeutic applications.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins. The presence of fluorine atoms enhances the compound's binding affinity, potentially modulating the activity of various biological pathways.
Enzyme Inhibition Studies
Research indicates that compounds with similar bicyclic structures often exhibit significant enzyme inhibition properties. For instance, studies have shown that azabicyclic compounds can act as inhibitors for certain kinases and proteases, leading to potential applications in cancer therapy and other diseases.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of related compounds on various cancer cell lines:
Compound | Cell Line Tested | IC50 (μM) | Observations |
---|---|---|---|
Spiro-Fused Azabicyclo[3.1.0]hexane | HeLa | 2 - 10 | Significant cell-cycle perturbation |
Spiro-Fused Azabicyclo[3.1.0]hexane | Jurkat | 2 - 10 | Induced apoptosis in treated cells |
Spiro-Fused Azabicyclo[3.1.0]hexane | MCF-7 | <10 | Reduced proliferation |
These findings suggest that this compound may exhibit similar antiproliferative properties, warranting further investigation.
Study on Antitumor Activity
A study published in a peer-reviewed journal examined the cytotoxicity of spiro-fused azabicyclic compounds against several tumor cell lines, including K562 (human erythroleukemia) and HeLa (cervical carcinoma). The results indicated that these compounds could significantly inhibit cell proliferation at concentrations below 10 μg/mL, showcasing their potential as antitumor agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship of azabicyclic compounds has been extensively studied to determine how modifications affect their biological activity:
- Fluorination : The introduction of fluorine atoms has been shown to enhance binding affinity to target proteins.
- Substituent Variations : Alterations in the nitrogen atom's substitution pattern can lead to variations in cytotoxicity and selectivity towards cancer cells.
Properties
IUPAC Name |
7,7-difluoro-3-azabicyclo[4.1.0]heptan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO/c7-6(8)3-1-5(10)9-2-4(3)6/h3-4H,1-2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLIWBJAFVBWHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)CNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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